3-(5-Fluoropyridin-2-YL)-3-oxopropanal
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Overview
Description
3-(5-Fluoropyridin-2-YL)-3-oxopropanal is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another approach is the direct fluorination of pyridine derivatives using electrophilic fluorinating agents .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-2-YL)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(5-Fluoropyridin-2-YL)-3-oxopropanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-2-YL)-3-oxopropanal involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the modulation of biological pathways and the compound’s potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
Uniqueness
3-(5-Fluoropyridin-2-YL)-3-oxopropanal is unique due to the specific position of the fluorine atom and the presence of the oxopropanal group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H6FNO2 |
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Molecular Weight |
167.14 g/mol |
IUPAC Name |
3-(5-fluoropyridin-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H6FNO2/c9-6-1-2-7(10-5-6)8(12)3-4-11/h1-2,4-5H,3H2 |
InChI Key |
AINTVFWJKLZCSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)CC=O |
Origin of Product |
United States |
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